Cas no 113312-55-3 ((R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid)

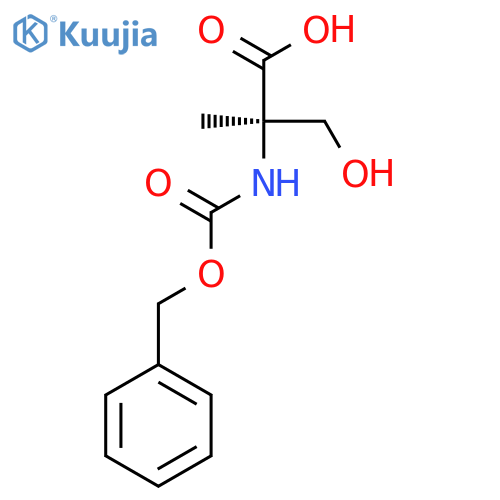

113312-55-3 structure

商品名:(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- Z-2-Me-D-Ser-OH

- 113312-55-3

- Cbz-alpha-Methyl-D-Ser

- (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid

- Cbz-

- A inverted exclamation mark-methyl-D-Ser

- MFCD08063301

- AT33708

-

- インチ: 1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m1/s1

- InChIKey: QPGOJGJGAWHTFS-GFCCVEGCSA-N

- ほほえんだ: OC[C@@](C(=O)O)(C)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 253.09502258g/mol

- どういたいしつりょう: 253.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB597335-1g |

Z-2-Me-D-Ser-OH; . |

113312-55-3 | 1g |

€146.40 | 2024-07-19 | ||

| abcr | AB597335-25g |

Z-2-Me-D-Ser-OH; . |

113312-55-3 | 25g |

€1210.50 | 2024-07-19 | ||

| abcr | AB597335-5g |

Z-2-Me-D-Ser-OH; . |

113312-55-3 | 5g |

€385.60 | 2024-07-19 |

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

113312-55-3 ((R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113312-55-3)(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):228/717